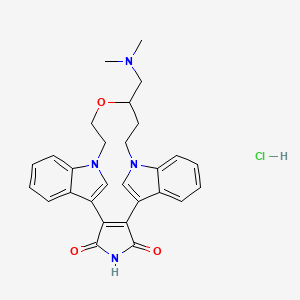

Ruboxistaurin HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ruboxistaurin hydrochloride is a selective inhibitor of protein kinase C beta. It has been investigated for its potential therapeutic effects in treating diabetic retinopathy and other complications associated with diabetes mellitus .

Méthodes De Préparation

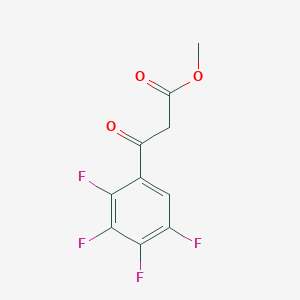

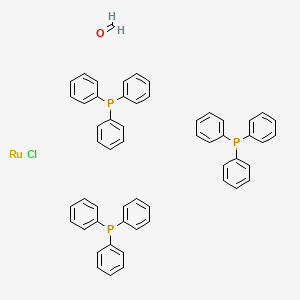

The synthesis of ruboxistaurin hydrochloride involves several steps. The process begins with the preparation of L-2-deoxyribose 1-cyano-3,4-dibenzoate, followed by deprotection to 1-cyano L-2-deoxyribose. This intermediate undergoes oxidative cleavage to form (S)-4-hydroxy-2-(2-hydroxy-ethoxy)-butyronitrile, which is then transformed into the methanesulfonic acid (S)-3-cyano-3-(2-methanesulfonyloxyethoxy)-propyl ester. This ester is coupled with 1-substituted-3,4-bis(3-indolyl)maleimide to yield 9H,18H-5,21:12,17-dimethenodibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecine-18,20(19H)-dione, 6,7,10,11-tetrahydro-19-substituted-9(S)-cyano. The final steps involve methylation of the amino group and deprotection to form ruboxistaurin .

Analyse Des Réactions Chimiques

Ruboxistaurin hydrochloride undergoes various chemical reactions, including competitive and reversible inhibition of protein kinase C beta isozymes. The compound exhibits ATP-dependent competitive inhibition with IC50 values of 4.7 nM for protein kinase C beta I and 5.9 nM for protein kinase C beta II . Common reagents used in these reactions include ATP and various protein kinase C substrates. The major products formed from these reactions are the inhibited forms of protein kinase C beta isozymes .

Applications De Recherche Scientifique

Ruboxistaurin hydrochloride has been extensively studied for its potential therapeutic applications in treating diabetic retinopathy, a condition caused by microvascular damage and leakage in the retina . The compound has also been investigated for its effects on other diabetic complications, such as nephropathy and neuropathy . In addition to its medical applications, ruboxistaurin hydrochloride has been used in basic scientific research to study the role of protein kinase C beta in various cellular processes .

Mécanisme D'action

Ruboxistaurin hydrochloride exerts its effects by selectively inhibiting protein kinase C beta isozymes. The inhibition is competitive and reversible, with the compound binding to the ATP-binding site of the enzyme . This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes such as cell growth, differentiation, and apoptosis . The molecular targets of ruboxistaurin hydrochloride include protein kinase C beta I and protein kinase C beta II .

Comparaison Avec Des Composés Similaires

Ruboxistaurin hydrochloride is part of the bisindolylmaleimide family of compounds, which are known for their protein kinase C inhibitory activity . Similar compounds include staurosporine, which is a natural product and a potent inhibitor of protein kinase C, and other synthetic analogues such as bisindolylmaleimide I and bisindolylmaleimide II . Ruboxistaurin hydrochloride is unique in its selectivity for protein kinase C beta isozymes, whereas other compounds in this family may inhibit multiple protein kinase C isozymes .

Propriétés

IUPAC Name |

18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQIEYDJYFVLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;difluoro-[4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenyl]borane;fluoride](/img/structure/B8020289.png)

![4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl acetate](/img/structure/B8020299.png)

![6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B8020325.png)

![(4R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8020326.png)

![N-[6-[6-[(10'Z,14'Z,16'Z)-21',24'-dihydroxy-3,11',22'-trimethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B8020333.png)